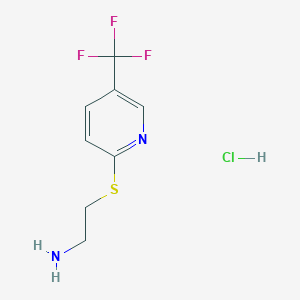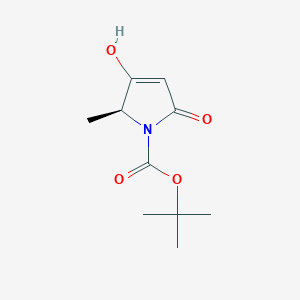
Tert-butyl 4-cyclobutylpiperazine-1-carboxylate
Overview
Description
Tert-butyl 4-cyclobutylpiperazine-1-carboxylate is a chemical compound used as a reagent in organic synthesis and other chemical processes . It is also used in the preparation of propanoyl-quinazolinone scaffold-based novel PARP1 inhibitors .
Synthesis Analysis
The synthesis of Tert-butyl 4-cyclobutylpiperazine-1-carboxylate involves a reaction with 1-tert-butyloxycarbonylpiperazine in THF and methanol, with the addition of 1-ethoxy-1-trimethylsilyloxycyclopropane, acetic acid, and sodium cyanoborohydride . The mixture is stirred at 63°C for 16 hours .Molecular Structure Analysis
The molecular formula of Tert-butyl 4-cyclobutylpiperazine-1-carboxylate is C13H24N2O2 . The InChI code is 1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-7-14(8-10-15)11-5-4-6-11/h11H,4-10H2,1-3H3 .Physical And Chemical Properties Analysis
Tert-butyl 4-cyclobutylpiperazine-1-carboxylate is a white to yellow solid . It has a molecular weight of 240.35 . It is stored at room temperature .Scientific Research Applications
Drug Discovery and Development
Tert-butyl 4-cyclobutylpiperazine-1-carboxylate: is utilized in the pharmaceutical industry as a building block for the synthesis of various drugs. Its piperazine ring is a common motif in many pharmaceutical compounds due to its versatility in chemical reactions. This compound can be used to create novel molecules with potential therapeutic effects, particularly in the development of central nervous system (CNS) drugs .
Materials Science
In materials science, this compound’s unique properties are explored for creating new materials with specific characteristics. It can be involved in the synthesis of polymers or small molecules that form part of innovative materials, potentially impacting industries ranging from electronics to biodegradable products.
Chemical Synthesis
As a reagent in organic synthesis, Tert-butyl 4-cyclobutylpiperazine-1-carboxylate is valuable for its ability to introduce the cyclobutylpiperazine moiety into larger molecules. It serves as an intermediate in the synthesis of complex organic compounds, including those with potential activity as enzyme inhibitors or receptor modulators .
Biological Studies
This compound is also significant in biological studies where it may be used as a precursor or an intermediate in the synthesis of molecules designed to probe biological systems. Researchers can modify its structure to study interactions with biological targets, which is crucial for understanding disease mechanisms and developing new treatments .
Analytical Chemistry
In analytical chemistry, Tert-butyl 4-cyclobutylpiperazine-1-carboxylate can be used as a standard or reference compound. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods, ensuring accuracy and precision in chemical analysis .
Industrial Applications
The industrial applications of this compound include its use in the manufacture of complex chemicals. It can act as an intermediate in the production of other chemical products, playing a role in various synthesis processes that contribute to the creation of a wide range of industrial chemicals.
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-cyclobutylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-7-14(8-10-15)11-5-4-6-11/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLGNRKQEAXBIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-cyclobutylpiperazine-1-carboxylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


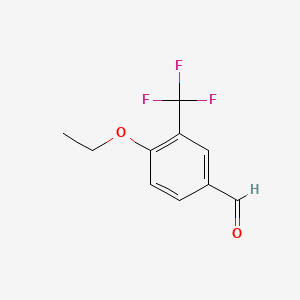
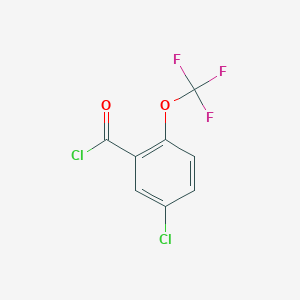
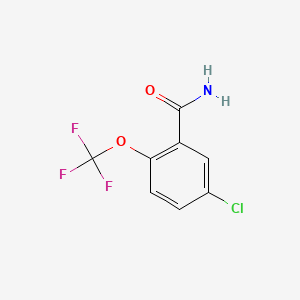

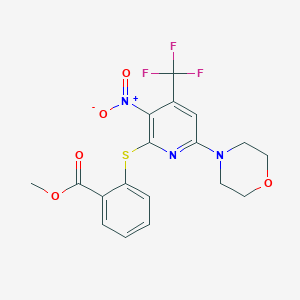
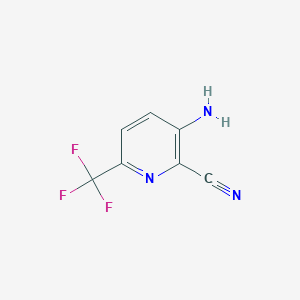
![2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398627.png)

![1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398629.png)
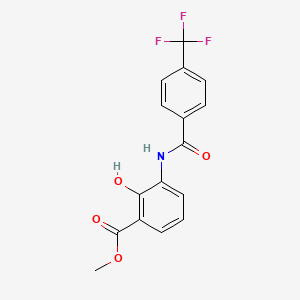
![Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398633.png)
